1,1,1-Trifluoro-2-propanol

Descripción

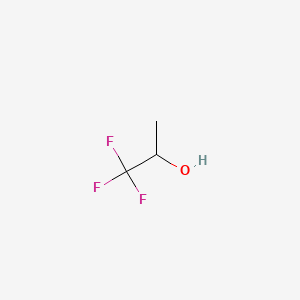

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870520 |

Source

|

| Record name | 1,1,1-Trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] |

Source

|

| Record name | 2-Propanol, 1,1,1-trifluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

60.9 [mmHg] |

Source

|

| Record name | 2-Propanol, 1,1,1-trifluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-01-6 |

Source

|

| Record name | 1,1,1-Trifluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 374-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,1,1-Trifluoro-2-propanol, a crucial fluorinated organic solvent and building block in the synthesis of pharmaceuticals and other specialty chemicals. This document summarizes key quantitative data, outlines available experimental methodologies, and presents a visual workflow for its synthesis.

Core Physical and Chemical Properties

This compound, with the linear formula CF3CH(OH)CH3, is a colorless liquid.[1] It is recognized for its unique properties conferred by the trifluoromethyl group, which enhances metabolic stability and lipophilicity in derivative molecules.[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 114.07 g/mol | [1][3] | |

| Boiling Point | 81-82 °C | at 760 Torr | [4][5][6] |

| Melting Point | Not explicitly stated | ||

| Density | 1.259 g/mL | at 25 °C | [4][5][6] |

| Refractive Index | 1.316 | at 20 °C (n20/D) | [4][5] |

| Flash Point | 18.3 °C (64.9 °F) | Closed cup | [4][7] |

| Vapor Pressure | 60.9 mmHg | [1] | |

| Solubility | Fully miscible | in water | [6][8][9] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 374-01-6 | [7][9] |

| InChI | 1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | [5] |

| InChI Key | GILIYJDBJZWGBG-UHFFFAOYSA-N | [5] |

| SMILES | CC(O)C(F)(F)F | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively described in the readily available literature. These properties are typically determined using standard laboratory techniques, which are outlined below in a general manner.

Determination of Boiling Point: The boiling point is typically measured using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For a substance like this compound, this would be performed under atmospheric pressure.

Determination of Density: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C) to calculate the density.[4][5]

Determination of Refractive Index: A refractometer is used to measure the refractive index of a liquid. A drop of the sample is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line).[4][5]

Determination of Flash Point: The closed-cup method is a standard procedure for determining the flash point of a flammable liquid. The substance is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors will ignite.[4][7]

Synthesis of this compound

The synthesis of this compound is often achieved through the reduction of 1,1,1-trifluoroacetone (B105887). Several methods exist, including chemical reduction and asymmetric catalytic hydrogenation for producing specific enantiomers.[2][10]

General Chemical Reduction Workflow

A common laboratory-scale synthesis involves the reduction of 1,1,1-trifluoropropan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like diethyl ether or tetrahydrofuran.[2][11]

Caption: General workflow for the chemical reduction of 1,1,1-trifluoropropan-2-one.

Asymmetric Catalytic Hydrogenation

For the industrial production of the enantiomerically pure (S)-1,1,1-trifluoro-2-propanol, asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone is a prominent method.[10] This process utilizes a chiral transition metal catalyst, such as a ruthenium phosphine (B1218219) complex.[10]

Caption: Industrial workflow for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.

References

- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 3. This compound (CAS 374-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 374-01-6 [sigmaaldrich.com]

- 6. This compound | 374-01-6 [chemicalbook.com]

- 7. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

1,1,1-Trifluoro-2-propanol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1-trifluoro-2-propanol, a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and applications as a chiral building block.

Chemical Structure and Identification

This compound, also known as 1,1,1-trifluoroisopropanol, is a chiral alcohol. The presence of a trifluoromethyl group significantly influences its chemical and physical properties.

-

Chemical Formula : C₃H₅F₃O

-

(S)-Enantiomer CAS Number : 3539-97-7

The structure consists of a propane (B168953) backbone with a hydroxyl group on the second carbon and three fluorine atoms on the first carbon.

Linear Formula : CF₃CH(OH)CH₃[2]

SMILES String : CC(O)C(F)(F)F[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in synthesis and for process development.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-82 °C | [2] |

| Density | 1.259 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.316 | [2] |

| Flash Point | 18.3 °C (closed cup) | [2] |

| Vapor Pressure | 60.9 mmHg | [1] |

| Water Solubility | Fully miscible | [3] |

| pKa | 12.53 ± 0.20 (Predicted) |

Experimental Protocols

The enantiomerically pure forms of this compound are highly valuable. The following sections detail established experimental protocols for the synthesis of the (S)-enantiomer.

Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone (B105887)

This method is a prominent industrial process for producing (S)-1,1,1-trifluoro-2-propanol with high enantioselectivity using a chiral transition metal catalyst.[4]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium phosphine (B1218219) complex catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])[4]

-

Weak base (e.g., sodium formate)[4]

-

Additive (e.g., deionized water)[4]

-

High purity hydrogen gas

-

Solvent (optional, can be run neat)

-

Standard laboratory glassware

-

Distillation apparatus

Procedure:

-

Reactor Preparation: The stainless steel autoclave must be thoroughly cleaned and dried.

-

Charging the Reactor: The autoclave is charged with 1,1,1-trifluoroacetone. The ruthenium catalyst is then added at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[4]

-

Addition of Base and Additive: A weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate) are introduced.[4]

-

Sealing and Purging: The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.[4]

-

Reaction Conditions: The reactor is pressurized with hydrogen to 40-80 x 10⁵ Pa and heated to 40-60°C with continuous stirring.[4]

-

Monitoring the Reaction: The progress of the reaction is monitored by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the pressure is released. The product, (S)-1,1,1-trifluoro-2-propanol, is then purified by distillation.

Biocatalytic Reduction of 1,1,1-Trifluoroacetone

This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, offering a green chemistry approach.[5][6]

Materials and Equipment:

-

Fermenter (e.g., 5 L capacity)

-

Microorganism culture (e.g., Hansenula polymorpha)[5]

-

Growth medium components (glucose, peptone, yeast extract, phosphates)

-

1,1,1-trifluoroacetone

-

pH control system (e.g., aqueous ammonia)

-

Distillation apparatus

-

Analytical equipment for monitoring (e.g., ¹⁹F-NMR)

Procedure:

-

Medium Preparation and Sterilization: A liquid medium containing glucose, peptone, yeast extract, and phosphates is prepared and sterilized in the fermenter.[5][6]

-

Inoculation and Culture Growth: The sterilized medium is inoculated with a suspension of the selected microorganism. The culture is grown under controlled conditions of temperature (e.g., 28°C), aeration, and stirring until a desired cell density is reached.[5]

-

Bioreduction: After the growth phase, the reaction conditions are adjusted (e.g., reduced aeration and stirring). A solution of 1,1,1-trifluoroacetone and a co-substrate (e.g., glucose) is fed to the cell suspension.[5][6]

-

Monitoring the Reaction: The reduction of the substrate is monitored over several days. The yield can be determined by techniques such as ¹⁹F-NMR.[5][6]

-

Product Recovery: Once the desired conversion is achieved, the reaction is terminated. The (S)-1,1,1-trifluoro-2-propanol can be recovered directly from the reaction solution by distillation. Alternatively, the microbial cells can be removed by filtration or centrifugation prior to distillation.[4]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Caption: Workflow for Biocatalytic Reduction.

References

- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 374-01-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [chemicalbook.com]

A Guide to the Laboratory Synthesis of 1,1,1-Trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methods for the laboratory synthesis of 1,1,1-trifluoro-2-propanol, a crucial fluorinated building block in the development of pharmaceuticals and advanced materials. The strategic introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details two primary synthetic routes starting from 1,1,1-trifluoroacetone: asymmetric catalytic hydrogenation for the production of the enantiomerically pure (S)-isomer and a chemical reduction for the synthesis of the racemic compound. A third, biocatalytic approach is also discussed as a green chemistry alternative.

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the reduction of 1,1,1-trifluoroacetone. The choice of methodology dictates the stereochemical outcome and the scale of the reaction.

Asymmetric Catalytic Hydrogenation

This state-of-the-art method facilitates the production of enantiomerically pure (S)-1,1,1-trifluoro-2-propanol (B1144474), which is often the desired isomer in pharmaceutical applications.[1] The process relies on a chiral transition metal catalyst, typically ruthenium-based, to achieve high enantioselectivity.[1][2]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on the use of a Ruthenium-diphosphine-diamine complex catalyst.[1]

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar Ru(II)-diphosphine-diamine complex

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High purity hydrogen gas

-

Solvent (optional, the reaction can be run neat)

-

Standard laboratory glassware

-

Purification equipment (distillation apparatus)

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.

-

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst (S/C) ratio of approximately 12,500.[1]

-

Addition of Base and Additive: Introduce a weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).[1]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[1]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.[1]

-

Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).[1]

-

Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the reaction. The final reaction solution can be directly subjected to distillation to recover the (S)-1,1,1-trifluoro-2-propanol.[1][2]

Logical Workflow for Asymmetric Catalytic Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone.

Chemical Reduction with Lithium Aluminium Hydride

For applications where a racemic mixture of this compound is acceptable, reduction with a metal hydride such as lithium aluminium hydride (LiAlH₄) is a highly efficient and straightforward method.[3]

Experimental Protocol: LiAlH₄ Reduction

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

1,1,1-trifluoroacetone

-

Lithium aluminium hydride (LiAlH₄) solution in THF (e.g., 2 M)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Celite

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 1,1,1-trifluoropropan-2-one (1.0 g, 8.9 mmol, 1 equiv) in diethyl ether (20 mL) in a flask under an inert atmosphere and cooled to 0 °C, add a 2 M solution of lithium aluminium hydride in THF (8.92 mL, 17.8 mmol, 2 equiv) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a 10% ethyl acetate (B1210297) in hexane (B92381) mobile phase.

-

Quenching: After the starting material is consumed, quench the reaction by the careful addition of a saturated ammonium chloride solution (5 mL).

-

Filtration: Filter the mixture through a celite bed, rinsing the celite bed with diethyl ether (2 x 50 mL).

-

Concentration: Concentrate the filtrate to obtain 1,1,1-trifluoropropan-2-ol. The product is often of high purity and may not require further purification.

Logical Workflow for LiAlH₄ Reduction

Caption: Workflow for the LiAlH₄ Reduction of 1,1,1-Trifluoroacetone.

Biocatalytic Reduction

Biocatalytic reduction presents a green and highly selective alternative for the synthesis of (S)-1,1,1-trifluoro-2-propanol. This method employs microorganisms or isolated enzymes (alcohol dehydrogenases) to reduce 1,1,1-trifluoroacetone.[4] While industrially significant, laboratory-scale application requires expertise in microbiology and enzyme handling.

The reaction is typically performed in an aqueous medium under mild conditions (room temperature and atmospheric pressure). A co-factor regeneration system is often necessary for isolated enzyme systems. Various microorganisms, such as Hansenula polymorpha, have been shown to be effective.[1] Product recovery usually involves extraction or distillation after removal of the biocatalyst.[3]

Data Presentation

| Parameter | Asymmetric Catalytic Hydrogenation | LiAlH₄ Reduction | Biocatalytic Reduction |

| Starting Material | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone |

| Key Reagent/Catalyst | Ru(II)-diphosphine-diamine complex | Lithium Aluminium Hydride (LiAlH₄) | Microorganism/Enzyme (e.g., Hansenula polymorpha) |

| Product Stereochemistry | Enantiomerically pure (S)-isomer | Racemic | Enantiomerically pure (S)-isomer |

| Typical Yield | >90% conversion[1] | ~99% | Up to 94.9%[3] |

| Enantiomeric Excess (ee) | >99% | Not applicable | Up to 98.7%[3] |

| Reaction Temperature | 40-60°C[1] | 0°C to Room Temperature | Typically Ambient Temperature |

| Reaction Pressure | 40-80 x 10⁵ Pa H₂[1] | Atmospheric | Atmospheric |

| Solvent | Optional (neat) or organic solvent | Diethyl ether or THF | Aqueous buffer |

Purification and Characterization

The primary method for purifying this compound from the reaction mixture is distillation.[1][2][3] For the separation of enantiomers, which cannot be achieved by standard distillation due to identical boiling points, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are employed.[1]

The final product can be characterized by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 4.01-4.06 (m, 1H), 1.17 (t, J = 6.4 Hz, 3H).

-

¹³C NMR and ¹⁹F NMR are also valuable for full characterization.

-

Infrared (IR) spectroscopy will show a characteristic broad absorption for the O-H stretch.

Safety Considerations

-

1,1,1-Trifluoroacetone is a flammable liquid with a low boiling point. Handle in a well-ventilated fume hood.

-

Lithium aluminium hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled under an inert atmosphere by trained personnel. The quenching process can generate hydrogen gas and should be performed with extreme caution.

-

High-pressure hydrogenation must be carried out in a certified autoclave with appropriate safety measures, including a blast shield.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Spectroscopic Analysis of 1,1,1-Trifluoro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,1-Trifluoro-2-propanol, a key fluoroalcohol used as a solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. Experimental protocols for obtaining these spectra are also outlined.

Molecular Structure and Spectroscopic Correlation

This compound (C₃H₅F₃O) possesses a chiral center at the second carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a trifluoromethyl group. This structure gives rise to characteristic signals in various spectroscopic analyses, which are detailed below.

dot

Caption: Interrelationship of spectroscopic techniques for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl, methine, and hydroxyl protons. The electronegativity of the adjacent trifluoromethyl and hydroxyl groups influences the chemical shifts of the methine and methyl protons, respectively.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet of doublets | 1H | CH |

| ~2.5 | Singlet (broad) | 1H | OH |

| ~1.3 | Doublet | 3H | CH₃ |

Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon attached to the three fluorine atoms is significantly affected, resulting in a quartet due to C-F coupling.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~125 | Quartet | CF₃ |

| ~68 | Quartet | CH |

| ~22 | Singlet | CH₃ |

¹⁹F NMR Data

¹⁹F NMR is particularly useful for fluorinated compounds. In this compound, the three fluorine atoms are chemically equivalent, giving rise to a single signal that is split by the adjacent methine proton.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~-77 | Doublet | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch |

| 2980-2850 | Medium | C-H stretch |

| 1280-1100 | Strong | C-F stretch |

| 1170-1120 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][4]

| m/z | Relative Intensity | Assignment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M-CH₃]⁺ |

| 69 | High | [CF₃]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : For ¹H, ¹³C, and ¹⁹F NMR, dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is often used to simplify the spectrum.[7]

-

¹⁹F NMR : Acquire the spectrum using a fluorine-observe probe. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.[8]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

IR Spectroscopy (Neat Liquid)

-

Sample Preparation : Place a drop of neat this compound between two clean, dry salt plates (e.g., NaCl or KBr).[9][10] Press the plates together to form a thin liquid film.[9]

-

Background Spectrum : Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum : Place the sample-containing salt plates in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization : The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound(374-01-6) MS spectrum [chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. azom.com [azom.com]

- 7. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. homework.study.com [homework.study.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety of 1,1,1-Trifluoro-2-propanol

This technical guide provides a comprehensive overview of the safety data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental protocols, and clear visual representations of key procedures.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is an organic solvent and is used as a chemical building block.[2][3] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₅F₃O | [4] |

| Molecular Weight | 114.07 g/mol | [1][5] |

| CAS Number | 374-01-6 | [5] |

| EC Number | 206-773-2 | [5] |

| Density | 1.259 g/mL at 25 °C | [2][5] |

| Boiling Point | 81-82 °C | [2][5] |

| Flash Point | 18.3 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.316 | [2][5] |

| Vapor Pressure | 60.9 mmHg | [1] |

| Solubility | Fully miscible in water | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.

| Hazard Classification | Category |

| Flammable liquids | Category 2 or 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Source: GHS Classification[1]

Hazard Statements:

Exposure Controls and Personal Protection

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

| Exposure Control | Recommended Equipment | Standards |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield. | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |

| Skin Protection | Chemical resistant gloves (e.g., butyl rubber, Viton®). Protective clothing. | EN 374 (EU) |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH (US) or EN 149 (EU) |

Engineering controls should include working in a well-ventilated area, preferably in a chemical fume hood, and using explosion-proof equipment.[8] Eyewash stations and safety showers must be readily available.

Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Emergency Procedures: Spills and Accidental Release

In the event of a spill or accidental release of this compound, the following emergency procedures should be followed. The diagram below outlines the logical flow of actions to be taken.

First-Aid Measures

The following table summarizes the recommended first-aid measures in case of exposure to this compound.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7] |

Fire-Fighting Measures

This compound is a flammable liquid.[8]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Toxicological Information

-

Acute Toxicity: No quantitative data on LD50 or LC50 values were found in the searched safety data sheets.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

Experimental Protocols: Synthesis

While detailed toxicological experimental protocols are not available in the provided search results, methods for the synthesis of this compound have been described. Two primary methods are asymmetric catalytic hydrogenation and biocatalytic reduction.

Method 1: Asymmetric Catalytic Hydrogenation

This method involves the reduction of 1,1,1-trifluoroacetone (B105887) using a chiral transition metal catalyst to produce (S)-1,1,1-trifluoro-2-propanol (B1144474) with high enantioselectivity.[7]

-

Materials and Equipment:

-

High-pressure stainless steel autoclave

-

1,1,1-trifluoroacetone

-

Ruthenium phosphine (B1218219) complex catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])

-

Weak base (e.g., sodium formate)

-

Additive (e.g., deionized water)

-

High-purity hydrogen gas

-

Standard laboratory glassware

-

Distillation apparatus

-

-

Procedure:

-

Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.[7]

-

Charging the Reactor: Charge the autoclave with 1,1,1-trifluoroacetone and the ruthenium catalyst (substrate-to-catalyst ratio of approximately 12,500).[7]

-

Addition of Base and Additive: Introduce a weak base (0.01-10 mol% relative to the substrate) and an additive like water (0.1-50 wt% relative to the substrate).[7]

-

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[7]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa and heat the mixture to 40-60°C with constant stirring.[7]

-

Monitoring: Monitor the reaction progress using analytical techniques such as GC or HPLC.[7]

-

Product Recovery: Once the desired conversion is achieved, the reaction is terminated, and the product is recovered by distillation.[7]

-

Method 2: Biocatalytic Reduction

This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol.[2][4]

-

Materials and Equipment:

-

Fermenter

-

Microorganism culture (e.g., Hansenula polymorpha)

-

Growth medium (e.g., containing glucose, peptone, yeast extract, phosphates)

-

1,1,1-trifluoroacetone

-

pH control system

-

Distillation apparatus

-

-

Procedure:

-

Medium Preparation and Sterilization: Prepare the liquid medium and sterilize it in the fermenter.[4]

-

Inoculation and Culture: Inoculate the sterile medium with the microorganism and culture under controlled conditions (e.g., 28°C, specific aeration, and stirring).[4]

-

Substrate Addition: After sufficient cell growth, add a solution of 1,1,1-trifluoroacetone and a co-substrate like glucose.[4]

-

Reaction: Maintain the reaction under controlled pH and temperature. The reduction of the substrate is monitored over several days.[4]

-

Product Recovery: After the desired conversion, terminate the reaction. The product can be recovered by direct distillation of the reaction solution.[2][7]

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations.[7] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not mix with other waste, and handle uncleaned containers as the product itself.[7]

References

- 1. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Handling and Storage of 1,1,1-Trifluoro-2-propanol in the Laboratory

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1,1,1-Trifluoro-2-propanol. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless liquid utilized as a chemical building block in various synthetic processes.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C3H5F3O[3][4] |

| Molecular Weight | 114.07 g/mol [3] |

| CAS Number | 374-01-6[3] |

| Boiling Point | 81-82 °C[2] |

| Density | 1.259 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.316[2] |

| Flash Point | 18.3 °C (64.9 °F) - closed cup |

| Solubility | Fully miscible in water[1][2] |

| Vapor Pressure | 60.9 mmHg[3] |

Hazard Identification and Safety Precautions

This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

GHS Hazard Statements:

-

H335: May cause respiratory irritation[5]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

Handling and Storage Protocols

Engineering Controls and Work Area Preparation

Ventilation: All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood to ensure adequate ventilation.[6][8] Ignition Sources: The work area must be completely free of ignition sources, including open flames, hot surfaces, sparks, and static discharge.[8][9] "No Smoking" signs should be posted.[8] Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6][7] All metal equipment should be grounded to prevent static discharge.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8] |

| Hand Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5][6] |

| Body Protection | Wear a fully-buttoned, flame-resistant lab coat and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.[5][8] |

| Respiratory Protection | If a risk assessment indicates that respiratory protection is necessary, use a NIOSH-approved respirator. For high-risk activities, a full-face supplied-air respirator may be required.[5][10] |

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound

Storage Requirements

Store this compound in a cool, dry, and well-ventilated place.[5][6] Keep containers tightly closed and upright to prevent leakage.[5] The storage area should be away from heat, sparks, and open flames.[7]

Chemical Incompatibilities

This compound is incompatible with the following materials. Avoid contact with:

The following diagram illustrates the chemical incompatibilities of this compound.

Chemical Incompatibilities of this compound

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6] |

Spill Response

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.[8]

-

Contain the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5]

-

Collect the absorbent material and place it in a suitable, closed container for disposal.[6]

-

Wipe down the area and decontaminate.[8]

Large Spill (outside a fume hood or greater than 100 mL):

-

Evacuate the laboratory immediately and alert others.[8]

-

If it is safe to do so, eliminate all ignition sources.[5][8]

-

Close the laboratory door and prevent entry.[8]

-

Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[8]

The following diagram outlines the emergency response workflow for a spill of this compound.

Emergency Spill Response Workflow

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not pour down the drain.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Conclusion

The safe handling and storage of this compound are paramount in a laboratory setting. By understanding its properties, adhering to proper handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and ensure a safe working environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this chemical.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 374-01-6 [chemicalbook.com]

- 3. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. pppmag.com [pppmag.com]

1,1,1-Trifluoro-2-propanol: A Technical Guide to its Toxicological Profile and Associated Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-propanol (TFIP) is a fluorinated alcohol utilized as a chemical intermediate and solvent in various industrial and pharmaceutical applications. Its unique properties, imparted by the trifluoromethyl group, necessitate a thorough understanding of its toxicological profile for safe handling and risk assessment. This technical guide provides a comprehensive overview of the known toxicity and hazards associated with this compound, drawing from available data and contextualizing it with information on structurally related compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for assessing its toxicological and hazardous characteristics.

| Property | Value | Reference |

| CAS Number | 374-01-6 | [1][2] |

| Molecular Formula | C₃H₅F₃O | [1][3] |

| Molecular Weight | 114.07 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 81-82 °C | |

| Density | 1.259 g/mL at 25 °C | |

| Flash Point | 18.3 °C (closed cup) | [2] |

| Solubility | Fully miscible in water | [4] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following classifications:

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Toxicological Data

Comprehensive toxicological data for this compound is limited in the public domain. The following tables summarize the available information and include data on structurally similar compounds to provide context for potential hazards.

Acute Toxicity

| Compound | Test | Species | Route | Value | Reference |

| 2,2,2-Trifluoroethanol | LD50 | Rat | Oral | 240 mg/kg | [9] |

| 2,2,2-Trifluoroethanol | LD50 | Rat | Dermal | 1680 mg/kg | [9] |

| 2,2,2-Trifluoroethanol | LC50 | Mouse | Inhalation | 499.4 ppm (4 hours) | [9] |

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified. Studies on other fluorinated alcohols, such as 2,2,2-Trifluoroethanol, have shown that repeated exposure can lead to testicular effects in animal models[9].

Genotoxicity

Specific Ames test results for this compound are not available in the reviewed literature. A compilation of mutagenicity data did not specifically list this compound[10]. However, a study on 1,1,1,3,3,3-Hexafluoro-2-propanol, a structurally related compound, showed a negative result in the Ames test[11]. Studies on other short-chain perfluorinated compounds have shown mixed results regarding their genotoxic potential[12].

Carcinogenicity

No carcinogenicity studies for this compound were found. The International Agency for Research on Cancer (IARC) has not classified this compound[6]. Studies on other halogenated propanols, such as 1-chloro-2-propanol (B90593) and 2,3-dibromo-1-propanol, have been conducted by the National Toxicology Program (NTP), with some showing evidence of carcinogenic activity in animal models[13][14].

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound is lacking. For structurally related fluorotelomer alcohols, developmental toxicity studies in rats have been conducted. For 8-2 fluorotelomer alcohol, the No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was 200 mg/kg/day[15]. For a fluoroalkylethanol mixture, the NOAEL for reproductive toxicity was >100 mg/kg/day, while the NOAEL for offspring viability and growth was 25 mg/kg/day[16].

Experimental Protocols

Detailed experimental protocols for toxicological evaluation are crucial for data interpretation and replication. The following sections describe standardized methodologies relevant to the assessment of this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.

-

Principle: The test involves a stepwise procedure where a fixed dose is administered to a group of animals. The outcome of this initial group determines the next step. The aim is to identify a dose that causes evident toxicity without causing mortality.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.

-

In the main study, a group of five female rats is dosed at one of the fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome (no effect, evident toxicity, or mortality) determines if a higher or lower dose is tested in another group of animals.

-

-

Endpoint: The test allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute oral toxicity.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.

-

Methodology:

-

Plate Incorporation Method: The test substance, bacterial culture, and a small amount of the required amino acid are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

-

Pre-incubation Method: The test substance and bacterial culture are incubated together before being mixed with the top agar and plated.

-

Both methods are performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

-

Procedure:

-

A preliminary toxicity assay is conducted to determine the appropriate dose range of the test substance.

-

The main experiment is performed with at least five different concentrations of the test substance, along with negative and positive controls.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

This in vivo screening test provides initial information on the potential effects of a substance on reproduction and development.

-

Principle: The test substance is administered to male and female rats before, during, and after mating. The effects on mating behavior, fertility, pregnancy, and offspring development are observed.

-

Animal Model: Typically, Sprague-Dawley or Wistar rats are used.

-

Procedure:

-

At least three dose groups and a control group are used, with a sufficient number of animals per group.

-

Males are dosed for a minimum of four weeks (including two weeks before mating) and females are dosed for two weeks before mating, during gestation, and through lactation day 4.

-

Parameters such as mating performance, fertility, gestation length, litter size, and pup viability and growth are recorded.

-

Parental animals and offspring are subjected to gross necropsy.

-

-

Endpoint: The study provides information on the No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity and for reproductive/developmental toxicity.

Mandatory Visualizations

Hypothesized Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been detailed, studies on related fluorotelomer alcohols suggest that metabolism likely proceeds via oxidation by cytochrome P450 enzymes[16]. The following diagram illustrates a hypothesized metabolic pathway.

References

- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two-generation reproduction toxicity study with isopropanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. bulldog-bio.com [bulldog-bio.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lookchem.com [lookchem.com]

- 9. tera.org [tera.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 12. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells. | Semantic Scholar [semanticscholar.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. NTP Toxicology and Carcinogenesis Studies of 1-Chloro-2-propanol (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Miscibility of 1,1,1-Trifluoro-2-propanol

For Immediate Release

In the intricate world of pharmaceutical development and scientific research, the selection of an appropriate solvent system is paramount. 1,1,1-Trifluoro-2-propanol (TFIP), a partially fluorinated alcohol, has emerged as a solvent of significant interest due to its unique physicochemical properties. This technical guide provides an in-depth analysis of the miscibility of TFIP with a range of common organic solvents, offering crucial data for researchers, scientists, and professionals in drug development. This report summarizes available data, outlines experimental protocols for miscibility determination, and provides a predictive framework based on Hansen Solubility Parameters.

Understanding Miscibility: A Qualitative and Quantitative Overview

The miscibility of a liquid refers to its ability to mix with another liquid in all proportions, forming a homogeneous solution. From existing literature and safety data sheets, it is well-established that this compound is fully miscible with water and polar organic solvents such as ethanol (B145695) and acetone. This high degree of miscibility is attributed to the strong hydrogen bonding capabilities of its hydroxyl group and the polar nature of the trifluoromethyl group.

However, for a comprehensive understanding, particularly in applications requiring precise solvent compositions, quantitative data and predictive models are essential. The following sections delve into the specifics of TFIP's interactions with various solvent classes.

Miscibility of this compound with Common Organic Solvents

To facilitate easy comparison, the miscibility of this compound with a selection of organic solvents is summarized below. It is important to note that while qualitative descriptors are readily available, precise quantitative data for all solvent systems is limited in publicly accessible literature. The information presented is a synthesis of available data and predictions based on solubility parameter modeling.

| Solvent Class | Solvent Name | Chemical Formula | Miscibility with this compound |

| Alkanes | Hexane (B92381) | C₆H₁₄ | Immiscible/Partially Miscible |

| Heptane | C₇H₁₆ | Immiscible/Partially Miscible | |

| Aromatics | Toluene | C₇H₈ | Miscible |

| Benzene | C₆H₆ | Miscible | |

| Alcohols | Ethanol | C₂H₅OH | Miscible[1] |

| Methanol | CH₃OH | Miscible | |

| Ketones | Acetone | C₃H₆O | Miscible[1] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Chlorinated | Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible |

Predictive Framework: Hansen Solubility Parameters

To overcome the limitations of sparse experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive tool for assessing solvent miscibility. The principle of "like dissolves like" is quantified by assigning three parameters to each solvent, representing the energy of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The closer the HSP values of two solvents, the more likely they are to be miscible.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | 15.5 | 8.0 | 16.5 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Water | 15.5 | 16.0 | 42.3 |

The significant difference in the hydrogen bonding parameter (δH) between TFIP and hexane explains their predicted immiscibility. Conversely, the closer proximity of HSP values between TFIP and solvents like toluene, ethanol, acetone, and dichloromethane aligns with their observed miscibility.

Experimental Determination of Miscibility: A General Protocol

For applications requiring definitive miscibility data, direct experimental determination is recommended. The following outlines a general protocol for visually assessing the miscibility of this compound with another organic solvent.

Methodology:

-

Preparation: Accurately measure equal volumes of this compound and the test solvent into a clear, sealed container (e.g., a glass vial with a screw cap).

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) to ensure thorough contact between the two liquids.

-

Equilibration: Allow the container to stand undisturbed at a controlled temperature. This allows for the separation of phases if the liquids are not miscible.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers will form, separated by a clear interface.

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion before separating into two layers. The volumes of the layers may differ from the initial volumes, indicating some degree of mutual solubility.

-

For more precise quantitative analysis of partial miscibility, techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the composition of each phase.

Logical Framework for Solvent Selection

The choice of a solvent or solvent system is a critical decision in many scientific and industrial processes. The following diagram illustrates a logical workflow for selecting an appropriate solvent system involving this compound.

This guide provides a foundational understanding of the miscibility of this compound with a variety of organic solvents. By combining available data, predictive models, and standardized experimental protocols, researchers and developers can make more informed decisions in the critical process of solvent selection.

References

The Trifluoromethyl Group's Influence on Propanol: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group exerts a profound influence on the physicochemical and pharmacokinetic properties of parent molecules. This technical guide provides an in-depth analysis of the effects of the trifluoromethyl group on the properties of propanol (B110389), a fundamental building block in organic chemistry. By examining various isomers of trifluoromethylated propanol and comparing them to their non-fluorinated counterparts, this document serves as a comprehensive resource for researchers seeking to leverage the unique characteristics of fluorination in their own work. This guide includes a summary of key quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical concepts and workflows.

Introduction: The Power of Trifluorination

The trifluoromethyl group is a small structural modification that imparts a multitude of significant changes to a molecule's profile. Its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond contribute to alterations in acidity, lipophilicity, metabolic stability, and binding interactions. In the context of propanol, a simple three-carbon alcohol, the introduction of a CF₃ group provides a clear and illustrative model for understanding these powerful effects. This guide will explore the impact of trifluorination on key properties, offering valuable insights for the rational design of novel therapeutics and functional materials.

Comparative Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters the fundamental physical properties of propanol. The following tables summarize key quantitative data for 1-propanol (B7761284), 2-propanol, and three isomers of trifluoromethyl propanol.

Table 1: Physical Properties of Propanol and Trifluoromethyl Propanol Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) | Refractive Index (n20/D) |

| 1-Propanol | 71-23-8 | C₃H₈O | 60.10 | 97 | 0.803 | 15 | 1.385 |

| 2-Propanol | 67-63-0 | C₃H₈O | 60.10 | 82 | 0.785 | 12 | 1.377 |

| 1,1,1-Trifluoro-2-propanol | 374-01-6 | C₃H₅F₃O | 114.07 | 81-82[1] | 1.259[1] | 18.3[2] | 1.316[1] |

| 3,3,3-Trifluoro-1-propanol (B1345646) | 2240-88-2 | C₃H₅F₃O | 114.07 | 100-101 | 1.294 | 37[3] | 1.320 |

| 2-(Trifluoromethyl)-2-propanol | 507-52-8 | C₄H₇F₃O | 128.09 | 83[4] | 1.17[4] | 15 | 1.3335[4] |

Table 2: Acidity and Lipophilicity of Propanol and Trifluoromethyl Propanol Isomers

| Compound | pKa | logP |

| 1-Propanol | ~16 | 0.25 |

| 2-Propanol | ~17 | 0.05 |

| This compound | 11.6 | 0.69 (Predicted) |

| 3,3,3-Trifluoro-1-propanol | 14.09 (Predicted)[5] | 0.4[6] |

| 2-(Trifluoromethyl)-2-propanol | 12.60 (Predicted) | 1.1 (Predicted) |

Analysis of Property Changes

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton in propanol. This is evident in the lower pKa values of the trifluoromethylated isomers compared to their non-fluorinated analogs. The inductive effect of the CF₃ group stabilizes the resulting alkoxide anion, making the alcohol a stronger acid. The proximity of the CF₃ group to the hydroxyl group has a pronounced effect, with this compound exhibiting the lowest pKa due to the CF₃ group being on the adjacent carbon.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group generally increases the lipophilicity of a molecule. This is reflected in the higher predicted logP values for the trifluoromethyl propanol isomers compared to 1-propanol and 2-propanol. This enhanced lipophilicity can improve a drug's ability to cross cell membranes.

Metabolic Stability

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical and metabolic properties discussed in this guide.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH change.

Materials:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M)

-

Compound of interest (e.g., a trifluoromethyl propanol isomer)

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water to a known concentration (e.g., 10 mM).

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide. Maintain a nitrogen blanket over the solution throughout the titration.

-

Titration: Place the beaker on the stir plate and immerse the pH electrode. Begin adding the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments from the burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the compound has been neutralized.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.

Materials:

-

Separatory funnel

-

Vortex mixer or shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Compound of interest

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Compound of interest

-

Incubator or water bath at 37°C

-

Acetonitrile (ice-cold)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the compound of interest to the pre-incubated mixture to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t₁/₂) can be calculated from the slope of the linear portion of this curve. The intrinsic clearance (CLᵢₙₜ) can then be determined from the half-life.

Synthesis of Trifluoromethylated Propanols

The synthesis of trifluoromethylated propanols typically involves the introduction of the CF₃ group via nucleophilic trifluoromethylation or the reduction of a trifluoromethyl ketone.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 1,1,1-trifluoroacetone (B105887).

Reactants:

-

1,1,1-Trifluoroacetone

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄))

-

Solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)

Procedure (using NaBH₄):

-

Dissolve 1,1,1-trifluoroacetone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Synthesis of 3,3,3-Trifluoro-1-propanol

This isomer can be synthesized by the reduction of 3,3,3-trifluoropropanoic acid or its ester derivatives.

Reactants:

-

Reducing agent (e.g., lithium aluminum hydride (LiAlH₄))

-

Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and slowly add a solution of ethyl 3,3,3-trifluoropropanoate in anhydrous diethyl ether.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

-